molecular formula C19H15N7O B6123016 1-methyl-3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]indol-2-ol

1-methyl-3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]indol-2-ol

Cat. No.: B6123016
M. Wt: 357.4 g/mol
InChI Key: IJWVZCXVDZFSTK-UHFFFAOYSA-N
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Description

1-methyl-3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]indol-2-ol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines the indole nucleus with a triazinoindole moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

1-methyl-3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7O/c1-10-7-8-13-12(9-10)15-17(20-13)21-19(24-22-15)25-23-16-11-5-3-4-6-14(11)26(2)18(16)27/h3-9,27H,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWVZCXVDZFSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N=NC4=C(N(C5=CC=CC=C54)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]indol-2-ol typically involves multiple steps, starting with the preparation of the indole and triazinoindole precursors. The key steps include:

    Formation of the Indole Nucleus: The indole nucleus can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Synthesis of the Triazinoindole Moiety: The triazinoindole moiety can be prepared by cyclization reactions involving appropriate precursors, such as hydrazine derivatives and nitriles, under specific conditions.

    Coupling Reaction: The final step involves the coupling of the indole and triazinoindole moieties through diazotization and subsequent azo coupling reactions. This step requires careful control of reaction conditions, including temperature, pH, and the use of suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]indol-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole or triazinoindole moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in various substituted indole or triazinoindole derivatives.

Scientific Research Applications

1-methyl-3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]indol-2-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a dye or pigment in various industrial applications.

Mechanism of Action

The mechanism of action of 1-methyl-3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]indol-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It may bind to specific receptors on the cell surface or within the cell, leading to the activation or inhibition of signaling pathways.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting various biochemical processes.

    DNA/RNA Interaction: It may interact with DNA or RNA, leading to changes in gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide: This compound shares a similar triazinoindole structure but differs in the substituents attached to the indole nucleus.

    Indole-3-acetic acid: A naturally occurring indole derivative with different biological activities and applications.

Uniqueness

1-methyl-3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]indol-2-ol is unique due to its specific combination of the indole and triazinoindole moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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